3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride

Description

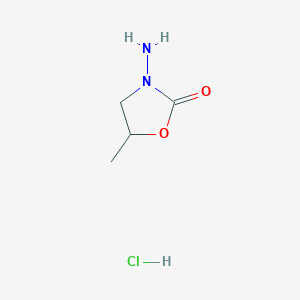

3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride is a heterocyclic organic compound featuring an oxazolidinone core substituted with an amino group at position 3 and a methyl group at position 5. The hydrochloride salt enhances its stability and solubility, making it suitable for analytical and synthetic applications. This compound is structurally related to nitrofuran metabolites and is often used as a reference material in residue analysis for veterinary drugs and food safety testing .

Properties

Molecular Formula |

C4H9ClN2O2 |

|---|---|

Molecular Weight |

152.58 g/mol |

IUPAC Name |

3-amino-5-methyl-1,3-oxazolidin-2-one;hydrochloride |

InChI |

InChI=1S/C4H8N2O2.ClH/c1-3-2-6(5)4(7)8-3;/h3H,2,5H2,1H3;1H |

InChI Key |

LHCAUGYHUWPEMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C(=O)O1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to 3-amino-5-methyl-1,3-oxazolidin-2-one hydrochloride involves the cyclization of 1,2-amino alcohols or β-amino alcohols with carbonyl-containing compounds under acidic conditions to form the oxazolidinone ring system. The hydrochloride salt form is typically generated by treatment with hydrochloric acid to enhance solubility and stability.

Key synthetic features include:

- Cyclization of β-amino alcohols with formaldehyde and propiolic acids via metal-free domino annulation or Mannich-type reactions.

- Use of acidic media (e.g., hydrochloric acid) to promote ring closure and salt formation.

- Optimization of reaction parameters such as solvent polarity (ethanol/water mixtures), temperature (60–80°C), and stoichiometric ratios to maximize yield.

- Monitoring reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- Characterization of purity and regioselectivity by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

These methods yield the desired oxazolidinone with high regioselectivity and purity, essential for pharmaceutical and analytical applications.

Industrial and One-Pot Cascade Methods

Industrial-scale production often leverages advanced catalytic cascade reactions, including:

- Transition metal-catalyzed cascade reactions enabling efficient one-pot synthesis.

- Asymmetric azaelectrocyclization to introduce stereochemical control in the oxazolidinone ring.

- Extended one-pot reactions reduce purification steps and improve scalability.

These methods are designed to optimize throughput and minimize impurities, although detailed industrial protocols remain proprietary.

Alternative Synthetic Route via Hydrazone Intermediates and Ring Closure

A detailed three-step synthetic method, reported in patent literature, describes preparation of related heterocyclic compounds structurally akin to this compound, involving:

- Step 1: Formation of acetyl acetonitrile from ethyl acetate and acetonitrile using metal alkali bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA).

- Step 2: Reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide in alcoholic solvents (methanol or ethanol) under reflux to form hydrazone intermediates.

- Step 3: Ring closure by reaction of hydrazone with hydroxylamine hydrochloride in the presence of potassium carbonate under alkaline conditions, followed by acidification to precipitate the product.

This method avoids toxic solvents like chloroform or carbon tetrachloride and minimizes isomeric impurities, which is critical in pharmaceutical-grade synthesis.

Reaction conditions and yields from the patent are summarized below:

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | Ethyl acetate + acetonitrile + NaH/n-BuLi/LDA | Room temp | - | - | - |

| 2 | Acetyl acetonitrile + p-toluenesulfonyl hydrazide in MeOH or EtOH, reflux | 65–85 °C | 2 h | 88–90 | 99% |

| 3 | Hydrazone + hydroxylamine hydrochloride + K2CO3 in THF/diethoxymethane/ethylene glycol dimethyl ether, heating | 65–85 °C | 2 h | 78–80 | 98.7–98.8% |

- Adding hydroxylamine hydrochloride (16.7 g, 0.24 mol) and potassium carbonate (99.5 g, 0.72 mol) in water, stirring at room temperature for 0.5 h.

- Adding tetrahydrofuran (360 mL) and hydrazone (50.3 g, 0.20 mol), heating to 65 °C for 2 h.

- Acidifying to pH 1 with concentrated HCl, stirring, then basifying to pH 10–12 to precipitate product.

- Yield: 79%, HPLC purity: 98.8%.

This route provides a robust, scalable synthesis with high purity and yield, suitable for industrial adaptation.

Optimization Studies and Analytical Characterization

Optimization of reaction conditions has been studied extensively:

- Bases: Potassium carbonate is preferred for ring closure due to mildness and efficiency.

- Solvents: Polar aprotic solvents like tetrahydrofuran, diethoxymethane, and ethylene glycol dimethyl ether enhance reaction rates and yields.

- Temperature: Moderate heating (65–85 °C) balances reaction kinetics and product stability.

- Reaction time: 2 hours is sufficient for completion.

Analytical techniques for confirming structure and purity include:

- NMR Spectroscopy (1H and 13C): Confirms oxazolidinone ring, methyl substituent, and amino group.

- Fourier Transform Infrared Spectroscopy (FT-IR): Detects characteristic carbonyl stretch (~1750 cm−1) and amine N-H vibrations.

- X-ray Crystallography: Provides definitive stereochemical and structural confirmation.

- HPLC and LC-MS: Quantify purity and detect impurities or degradation products.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|---|

| Cyclization of β-amino alcohols with carbonyls | β-amino alcohols, aldehydes | HCl, formaldehyde | 60–80 °C, acidic | Variable, optimized by solvent and stoichiometry | High | Common lab method, metal-free |

| Transition metal-catalyzed cascade | Amino alcohols, propiolic acids | Metal catalysts | One-pot, asymmetric | Industrial scale | High | For scale-up and stereoselectivity |

| Hydrazone intermediate route | Ethyl acetate, acetonitrile, p-toluenesulfonyl hydrazide, hydroxylamine hydrochloride | NaH/LDA, K2CO3 | Reflux, 65–85 °C | 78–90 | >98% HPLC | Avoids toxic solvents, high purity |

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield amino alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other derivatives that retain the core oxazolidinone structure .

Scientific Research Applications

3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride has numerous applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of other oxazolidinone derivatives.

Biology: The compound is used in studies related to enzyme inhibition and protein synthesis.

Industry: It is used in the development of new materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is similar to other oxazolidinones, which are known to be effective against resistant bacterial strains .

Comparison with Similar Compounds

Oxazolidinones and their derivatives exhibit diverse pharmacological and analytical properties depending on substituent groups. Below is a detailed comparison of 3-amino-5-methyl-1,3-oxazolidin-2-one hydrochloride with structurally or functionally related compounds.

Structural Analogues

Table 1: Structural and Molecular Comparison

Key Differences and Research Findings

Substituent Effects on Applications: 3-Amino-5-methyl-1,3-oxazolidin-2-one HCl: The methyl group enhances lipophilicity compared to AOZ, improving chromatographic retention in HPLC/MS analysis. Its hydrochloride salt ensures compatibility with aqueous extraction protocols . AMOZ: The morpholinomethyl group increases molecular weight and polarity, making it a metabolite marker for furaltadone in animal tissues. Its detection requires derivatization (e.g., with 2-nitrobenzaldehyde) for LC-MS/MS analysis . AOZ: Lacks methyl or morpholine groups, resulting in lower molecular weight and simpler detection. It is a metabolite of furazolidone and is regulated in food products .

Analytical Performance: In mass spectrometry, 3-amino-5-methyl-1,3-oxazolidin-2-one HCl shows fragmentation patterns typical of oxazolidinones (e.g., loss of HCl and CO), similar to AMOZ and AOZ. However, its methyl group provides distinct retention times in reverse-phase chromatography compared to AOZ .

Biological Activity

3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride, a member of the oxazolidinone class, is notable for its potential biological activities, particularly as an antibacterial agent. This compound's structure allows it to interfere with bacterial protein synthesis, making it a candidate for further development in antibiotic therapies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 166.61 g/mol. Its oxazolidinone ring structure is critical for its biological activity, particularly in inhibiting bacterial protein synthesis by binding to the ribosomal subunit.

The primary mechanism of action for this compound involves:

- Inhibition of Protein Synthesis : The compound binds to the 50S ribosomal subunit, preventing the formation of functional proteins necessary for bacterial growth and replication.

This mechanism is similar to that of other oxazolidinones like linezolid, which has established efficacy against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antibacterial Activity

Research indicates that compounds within the oxazolidinone class exhibit significant antibacterial properties. For instance:

- Gram-positive Bacteria : Studies have shown that this compound displays activity against various Gram-positive bacteria. Its effectiveness can be attributed to its structural similarities with linezolid and other derivatives that have been tested against resistant strains.

Structure–Activity Relationship (SAR)

Investigations into the SAR of oxazolidinones reveal that small modifications in their chemical structure can significantly impact their biological activity. For example:

- Methyl Substitution : The specific methyl substitution pattern on the oxazolidinone ring in 3-amino-5-methyl derivatives enhances its interaction with bacterial ribosomes compared to other analogs .

Study on Efficacy Against Resistant Strains

A notable study evaluated the efficacy of various oxazolidinone derivatives against resistant strains of Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited lower Minimum Inhibitory Concentration (MIC) values than many traditional antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections .

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Linezolid | 4 | MRSA |

| 3-Amino-5-methyl | 2 | MRSA |

| Other Oxazolidinones | Varies | Various Gram-positive |

Q & A

Q. How can this compound serve as a scaffold for designing novel antimicrobial agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.